molecular formula C29H55N13O8 B12601049 N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 651291-95-1

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12601049
CAS No.: 651291-95-1
M. Wt: 713.8 g/mol
InChI Key: DOEWGMLTZDQTRE-SPAGYVKCSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound This compound is characterized by its intricate structure, which includes multiple amino acids linked together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Specific functional groups within the compound can be substituted with others using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the peptide.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of new materials and biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific amino acid sequence and the presence of diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

651291-95-1

Molecular Formula

C29H55N13O8

Molecular Weight

713.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C29H55N13O8/c1-14(2)21(25(47)38-13-20(44)40-18(27(49)50)9-7-11-36-29(33)34)42-26(48)22(15(3)4)41-23(45)16(5)39-19(43)12-37-24(46)17(30)8-6-10-35-28(31)32/h14-18,21-22H,6-13,30H2,1-5H3,(H,37,46)(H,38,47)(H,39,43)(H,40,44)(H,41,45)(H,42,48)(H,49,50)(H4,31,32,35)(H4,33,34,36)/t16-,17-,18-,21-,22-/m0/s1

InChI Key

DOEWGMLTZDQTRE-SPAGYVKCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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